molecular formula C12H14FNO2 B14024987 4-(2-Fluoro-5-methylbenzoyl)morpholine

4-(2-Fluoro-5-methylbenzoyl)morpholine

Cat. No.: B14024987
M. Wt: 223.24 g/mol
InChI Key: ZRPXLAKVDSPUKT-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methylphenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H14FNO2 and a molecular weight of 223.25 g/mol It is known for its unique structure, which includes a fluorinated aromatic ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-methylphenyl)(morpholino)methanone typically involves the reaction of 2-fluoro-5-methylbenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of (2-Fluoro-5-methylphenyl)(morpholino)methanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methylphenyl)(morpholino)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Fluoro-5-methylphenyl)(morpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-5-methylphenyl)(morpholino)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the morpholine ring contributes to its distinct properties compared to other similar compounds .

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

(2-fluoro-5-methylphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H14FNO2/c1-9-2-3-11(13)10(8-9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

ZRPXLAKVDSPUKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)N2CCOCC2

Origin of Product

United States

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